molecular formula C9H10ClNO B3067156 n-(3-Chlorophenyl)-n-methylacetamide CAS No. 54766-53-9

n-(3-Chlorophenyl)-n-methylacetamide

Cat. No.: B3067156
CAS No.: 54766-53-9
M. Wt: 183.63 g/mol
InChI Key: WUOSYUHCXLQPQJ-UHFFFAOYSA-N
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Description

n-(3-Chlorophenyl)-n-methylacetamide is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . It is characterized by a density of approximately 1.2 g/cm³, a calculated boiling point of 280.1°C, and a flash point of 123.2°C . This compound, with the CAS Registry Number 54766-53-9, serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring both an acetamide group and a 3-chlorophenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize it in the development of novel chemical entities, studying its behavior in various chemical reactions such as those documented in synthetic pathways with yields around 73% . Available hazard assessments indicate this compound requires careful handling, with classifications suggesting concerns for carcinogenicity and mutagenicity . It is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets and conduct all necessary risk assessments prior to use.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSYUHCXLQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970081
Record name N-(3-Chlorophenyl)-N-methylacetamide
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Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54766-53-9
Record name NSC86668
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-N-methylacetanilide
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Preparation Methods

Synthesis Methods

Copper-Catalyzed Oxidative Amidation

The copper-mediated oxidative coupling of tertiary amines with acetic anhydride represents a modern, one-pot approach to N-(3-Chlorophenyl)-N-methylacetamide. Adapted from a protocol by the Royal Society of Chemistry, this method employs Cu(OAc)₂ as a catalyst under an oxygen atmosphere, enabling efficient N-methylation and acetylation.

Procedure:
  • Reaction Setup : A Schlenk tube charged with Cu(OAc)₂ (4.6 mg, 0.05 mmol) is purged with O₂.
  • Substrate Addition : 3-Chloro-N-methylaniline (0.5 mmol), acetic anhydride (2.5 mmol), and acetonitrile (1.0 mL) are introduced sequentially.
  • Reflux Conditions : The mixture is stirred at reflux for 36 hours, facilitating oxidative C–N bond formation.
  • Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography yield the product as a pale yellow solid (78 mg, 85%).
Key Advantages:
  • Atom Economy : Eliminates stoichiometric reagents by leveraging O₂ as the terminal oxidant.
  • Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents.

Acid Chloride Aminolysis

A classical two-step synthesis involves the conversion of 3-chlorophenylacetic acid to its acid chloride, followed by reaction with methylamine. This method, detailed in Organic Syntheses, prioritizes scalability and reproducibility.

Procedure:
  • Acid Chloride Formation :
    • 3-Chlorophenylacetic acid (50.0 g, 293 mmol) is treated with thionyl chloride (25.6 mL, 352 mmol) in toluene at 40°C, yielding the corresponding acid chloride.
  • Aminolysis :
    • The acid chloride is added dropwise to a cooled (5°C) aqueous methylamine solution (40 wt%, 128 mL, 1470 mmol).
    • Stirring at ambient temperature affords this compound after extraction and purification.
Key Advantages:
  • High Yield : Achieves >80% yield under optimized conditions.
  • Industrial Applicability : Amenable to large-scale production due to straightforward purification.

Characterization and Analytical Data

Spectroscopic Analysis

Table 1: ¹H NMR Data for this compound
Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-2, H-4, H-5, H-6 7.25–7.31 Multiplet -
N–CH₃ 3.19 Singlet -
CO–CH₃ 2.24 Singlet -
Table 2: ¹³C NMR Data
Carbon Environment Chemical Shift (δ, ppm)
C=O 170.89
Aromatic C-1 143.16
N–CH₃ 35.95
CO–CH₃ 22.02
Infrared Spectroscopy:
  • ν(C=O) : 1654 cm⁻¹
  • ν(N–H) : 3298 cm⁻¹

Chromatographic and Mass Spectrometric Data

  • GC-MS : m/z = 194 (M+H⁺)
  • HPLC Purity : >98% under reverse-phase conditions

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison
Parameter Copper-Catalyzed Method Acid Chloride Method
Yield 85% 80%
Reaction Time 36 h 6 h
Catalyst Requirement Cu(OAc)₂ None
Byproduct Formation Minimal HCl (gas)
Scalability Moderate High

Critical Insights :

  • The copper-catalyzed method avoids hazardous reagents like SOCl₂ but requires prolonged reaction times.
  • Acid chloride aminolysis, while efficient, necessitates stringent handling of corrosive intermediates.

Applications and Derivatives

This compound serves as a precursor to heterocycles such as 1,4-dihydroisoquinolin-3-ones, which exhibit antitumor activity. Functionalization at the acetamide moiety (e.g., halogenation, alkylation) enhances bioactivity, as evidenced by derivatives with improved pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Chlorophenyl)-N-methylacetamide can undergo oxidation reactions, where the amide group can be converted to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.

Major Products Formed:

    Oxidation: 3-Nitro-N-methylacetamide.

    Reduction: N-(3-Chlorophenyl)-N-methylamine.

    Substitution: N-(3-Aminophenyl)-N-methylacetamide or N-(3-Mercaptophenyl)-N-methylacetamide.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(3-Chlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound can be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amides.

Medicine:

    Drug Development: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry:

    Agrochemicals: The compound can be used in the development of herbicides or pesticides, leveraging its chemical reactivity and stability.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: N-(3-Chlorophenyl)-N-methylacetamide may exert its effects by interacting with specific enzymes, inhibiting their activity. This interaction can occur through the formation of hydrogen bonds or hydrophobic interactions with the active site of the enzyme.

    Pathways: The compound can affect metabolic pathways involving amides, potentially altering the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Structural and Conformational Differences

N-(3-Chlorophenyl)acetamide (CAS 588-07-8)
  • Structure : Lacks the N-methyl group, resulting in an N-H bond.
  • Conformation : The N-H bond adopts a conformation influenced by substituents. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-methyl group, while in 2-chloro-N-(3-nitrophenyl)acetamide, it is anti to the nitro group due to electronic effects .
  • Hydrogen Bonding : Forms dual intermolecular N–H⋯O bonds, creating infinite chains in crystal structures .
N-(3-Nitrophenyl)acetamide
  • Structure: Features a nitro group (-NO₂) at the meta position.
  • Electronic Effects : The strong electron-withdrawing nitro group increases acidity of the N-H bond compared to the chloro derivative, altering reactivity in nucleophilic substitutions .
N-[(3-Chlorophenyl)methyl]acetamide
  • Structure : Acetamide group attached to a benzyl substituent with a 3-chloro group.
2-(3-Chlorophenoxy)-N-methylacetamide (CAS 446844-01-5)
  • Structure: Contains a phenoxy group instead of a direct phenyl attachment.
  • Flexibility : The ether linkage increases molecular flexibility, which may enhance bioavailability in pharmaceutical applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Substituents Hydrogen Bonding
N-(3-Chlorophenyl)-N-methylacetamide* C₉H₁₀ClNO 183.63 Not reported 3-Cl, N-CH₃ Likely N–H⋯O (if N-H present)
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.61 349.8 3-Cl, N-H Dual N–H⋯O
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Not reported 3-NO₂, N-H Stronger acidity
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 Not reported 3-CH₃, 2-Cl, N-H Syn conformation
N-[(3-Chlorophenyl)methyl]acetamide C₉H₁₀ClNO 183.63 Not reported 3-Cl, CH₂ linker Reduced polarity

*Inferred properties based on structural analogs.

Biological Activity

N-(3-Chlorophenyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amide characterized by the presence of a chlorophenyl group. Its molecular formula is C9H10ClNOC_9H_{10}ClNO, and it has been studied for various chemical reactions, including nucleophilic substitutions and oxidation reactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes and receptors, leading to various biological effects. These interactions are crucial in determining its efficacy in different applications, such as antimicrobial activity and potential therapeutic uses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For instance, derivatives of N-phenylacetamide have shown promising antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis . The minimum effective concentration (EC50) values for related compounds suggest that modifications in the amide structure can enhance bactericidal activity.

Antifungal Activity

In addition to its antibacterial properties, this compound has been explored for antifungal applications. Studies have demonstrated that certain derivatives possess fungicidal properties, indicating potential use in agricultural settings to control fungal pathogens affecting crops.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives. For example:

  • Synthesis and Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested for their biological activities. The results indicated that structural variations significantly influenced their antimicrobial efficacy .
  • Scanning Electron Microscopy (SEM) Studies : SEM analyses revealed that certain derivatives caused damage to bacterial cell membranes, supporting their potential as effective antibacterial agents. For instance, at higher concentrations (200 μg/mL), significant morphological changes were observed in treated bacterial cells .

Summary of Biological Activities

Activity Type Effectiveness Target Organisms
AntibacterialHighXanthomonas oryzae, Xanthomonas axonopodis
AntifungalModerateVarious fungal pathogens
Mechanism of ActionEnzyme inhibitionSpecific bacterial receptors

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(3-Chlorophenyl)-n-methylacetamide
Reactant of Route 2
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n-(3-Chlorophenyl)-n-methylacetamide

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